molecular formula C13H19NO2 B584139 2-Benzyl-4-(dimethylamino)butanoic acid CAS No. 1613-23-6

2-Benzyl-4-(dimethylamino)butanoic acid

Cat. No. B584139
CAS RN: 1613-23-6
M. Wt: 221.3
InChI Key: MVESGEUGPWQJCZ-UHFFFAOYSA-N
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Description

2-Benzyl-4-(dimethylamino)butanoic acid is a chemical compound with the molecular formula C13H19NO2. It is also known as 4-(dimethylamino)butanoic acid hydrochloride . This compound is commonly used in solution-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-(dimethylamino)butanoic acid consists of a benzyl group attached to the second carbon of a four-carbon chain. The fourth carbon of the chain is attached to a dimethylamino group .


Physical And Chemical Properties Analysis

The molecular weight of 2-Benzyl-4-(dimethylamino)butanoic acid is 221.3. The compound is also known as 4-(dimethylamino)butanoic acid hydrochloride, which has an average mass of 257.756 Da and a monoisotopic mass of 257.118256 Da .

Scientific Research Applications

  • Water-Soluble Photoinitiator for Acrylic Photopolymerization : A derivative of 2-Benzyl-4-(dimethylamino)butanoic acid, MBS, was synthesized for use in water-soluble photopolymerization resist systems. This system, which does not require organic solvents or alkaline developers, is environmentally friendly and has high sensitivity to UV light (Kojima et al., 1998).

  • Central Nervous System Agents : Certain derivatives of 2-Benzyl-4-(dimethylamino)butanoic acid have been synthesized and evaluated for their potential as central nervous system agents. These compounds have shown significant activity against tetrabenazine-induced ptosis, a characteristic of many antidepressants (Martin et al., 1981).

  • Corrosion Inhibition : A study on 4-(N,N-dimethylamino)benzaldehyde nicotinic acid hydrazone, a derivative of 2-Benzyl-4-(dimethylamino)butanoic acid, found it to be an effective corrosion inhibitor for mild steel in acidic conditions. It acts as a mixed-type inhibitor and adheres well to metal surfaces (Singh et al., 2016).

  • Photometric and Qualitative Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a related compound, has been used as a reagent for selenium detection. It forms a red-colored compound with selenium (IV), demonstrating high selectivity and sensitivity for selenium (Demeyere & Hoste, 1962).

  • Photoinitiator for Photopolymerization : A derivative of 2-Benzyl-4-(dimethylamino)butanoic acid was used in synthesizing a photoinitiator for photopolymerization, which showed good solubility in water and high sensitivity to UV light. This offers an environmentally friendly alternative to traditional photoinitiators (Kojima et al., 1998).

  • Charge-Transfer Complex Formation : A derivative of 2-Benzyl-4-(dimethylamino)butanoic acid, 4-(N,N-dimethylamino)phenylethyne, was used to form a charge-transfer complex with TCNE, demonstrating potential applications in materials science (Rodríguez et al., 1996).

  • Molecular Imaging and Blood Clotting : A compound from the ApoSense family, derived from 2-Benzyl-4-(dimethylamino)butanoic acid, was investigated for its ability to target, bind, and accumulate in cells undergoing apoptotic death, showing potential for use in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).

  • Anion Recognition : Commercially available 4-(N,N-dimethylamino)benzoic acid showed significant affinity and selectivity towards divalent anions, suggesting its use in anion recognition applications (Hou & Kobiro, 2006).

properties

IUPAC Name

2-benzyl-4-(dimethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14(2)9-8-12(13(15)16)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVESGEUGPWQJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245293
Record name α-[2-(Dimethylamino)ethyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-(dimethylamino)butanoic acid

CAS RN

1613-23-6
Record name α-[2-(Dimethylamino)ethyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[2-(Dimethylamino)ethyl]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, α-[2-(dimethylamino)ethyl]
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